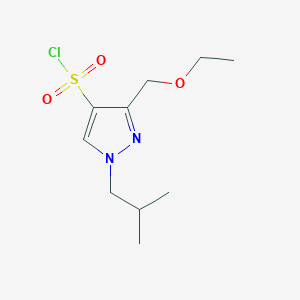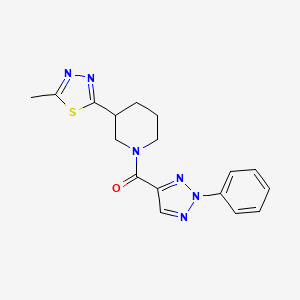
5-amino-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Amino-1-(2-Fluorobenzyl)-1H-pyrazole” is a chemical compound with the CAS Number: 1152858-54-2 . Its IUPAC name is 1-(2-fluorobenzyl)-1H-pyrazol-5-amine . Another related compound is “ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylate” with the CAS Number: 137278-69-4 . Its IUPAC name is ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylate .
Molecular Structure Analysis
The InChI code for “5-Amino-1-(2-Fluorobenzyl)-1H-pyrazole” is 1S/C10H10FN3/c11-9-4-2-1-3-8(9)7-14-10(12)5-6-13-14/h1-6H,7,12H2 . For “ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylate”, the InChI code is 1S/C13H14FN3O2/c1-2-19-13(18)10-7-16-17(12(10)15)8-9-5-3-4-6-11(9)14/h3-7H,2,8,15H2,1H3 .
Physical And Chemical Properties Analysis
The molecular weight of “5-Amino-1-(2-Fluorobenzyl)-1H-pyrazole” is 191.21 and it is a solid at room temperature . The molecular weight of “ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-4-carboxylate” is 263.27 and it is also a solid .
Applications De Recherche Scientifique
Synthesis and Structural Studies
Catalyst- and Solvent-Free Synthesis
A study developed an efficient approach for the regioselective synthesis of related compounds, leveraging microwave-assisted methods under catalyst- and solvent-free conditions. This highlights the compound's relevance in the synthesis of heterocyclic amides with potential applications in various chemical processes (Moreno-Fuquen et al., 2019).
Crystallographic Analysis
Research on 1,2,4-triazole derivatives, including structural analogs of the compound , focused on crystallographic analysis and theoretical studies. These investigations provide insights into the intermolecular interactions and molecular conformations, crucial for understanding the material properties of such compounds (Shukla et al., 2014).
Biological Activities
Antimicrobial Properties
A study explored novel 1H-1,2,3-triazole-4-carboxamides for antimicrobial activities against various pathogens. Compounds, including analogs of the compound , exhibited moderate to good activities, suggesting potential applications in antimicrobial drug development (Pokhodylo et al., 2021).
Anticancer Potential
Research on N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, which share structural similarities, demonstrated cytotoxic effects on breast cancer cell lines. This suggests the potential applicability of structurally similar compounds, like the one , in cancer research (Butler et al., 2013).
Chemical Properties and Reactions
Dimroth Rearrangements
Studies on 4-substituted 5-amino-1,2,3-triazoles, related to the compound , explored their behavior in Dimroth rearrangements. This research provides valuable insights into the chemical reactivity and transformation possibilities of such compounds (Sutherland & Tennant, 1971).
Multicomponent Reactions
A study highlighted the synthesis of a new spiro derivative of dihydro-1,2,3-triazolo[1,5-a]pyrimidine, using compounds structurally similar to the one . This emphasizes the compound's relevance in multicomponent chemical reactions (Gladkov et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
5-amino-1-[(2-fluorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN5O/c11-7-4-2-1-3-6(7)5-16-9(12)8(10(13)17)14-15-16/h1-4H,5,12H2,(H2,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIYWNHMQLBIOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)N)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol](/img/structure/B2432401.png)


![6-(4-Fluorophenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2432406.png)

![methyl 1-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2432408.png)

![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate](/img/structure/B2432410.png)

![6-ethyl-3-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2432413.png)
![Tert-butyl N-[(5-amino-1-methylpyrazol-4-yl)methyl]carbamate](/img/structure/B2432414.png)


![4-(dimethylsulfamoyl)-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2432422.png)